Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione

DPP-IV Inhibition Type 2 Diabetes Xanthine Derivatives

3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione (CAS 332905-08-5) is a synthetic, trisubstituted xanthine derivative belonging to the class of 8-(piperazin-1-yl)-xanthines, a scaffold characterized by a purine-2,6-dione core with a piperazine ring at the C-8 position. Its specific substitution pattern—a 3-methyl group, a 7-(4-methylbenzyl) group, and an unsubstituted piperazine moiety—is a key point of chemical differentiation from closely related screening library analogs, which often feature different N-7 benzyl substituents, N-1 variations, or piperazine N-substitutions.

Molecular Formula C18H22N6O2
Molecular Weight 354.414
CAS No. 332905-08-5
Cat. No. B2840317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione
CAS332905-08-5
Molecular FormulaC18H22N6O2
Molecular Weight354.414
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C
InChIInChI=1S/C18H22N6O2/c1-12-3-5-13(6-4-12)11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23-9-7-19-8-10-23/h3-6,19H,7-11H2,1-2H3,(H,21,25,26)
InChIKeyXFJCVDAIIPQXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione (CAS 332905-08-5): A Structurally Distinct Xanthine Derivative for DPP-IV Targeted Screening


3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione (CAS 332905-08-5) is a synthetic, trisubstituted xanthine derivative belonging to the class of 8-(piperazin-1-yl)-xanthines, a scaffold characterized by a purine-2,6-dione core with a piperazine ring at the C-8 position [1]. Its specific substitution pattern—a 3-methyl group, a 7-(4-methylbenzyl) group, and an unsubstituted piperazine moiety—is a key point of chemical differentiation from closely related screening library analogs, which often feature different N-7 benzyl substituents, N-1 variations, or piperazine N-substitutions . This compound is a member of the Sigma-Aldrich Library of Rare Compounds (SALOR-INT), supplied primarily as a research screening tool with a purity of >=95% .

Why Substituting 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione with Other In-Class Analogs Risks Project Failure


While several 8-(piperazin-1-yl)-xanthine analogs are commercially available, generic substitution is a significant project risk due to sharp structure-activity relationship (SAR) cliffs within this scaffold. The DPP-IV inhibitory activity, a primary area of investigation for this class, is highly sensitive to substitution patterns. For example, patent data and structure-activity models indicate that the nature of the N-7 benzyl group and the substitution state of the piperazine ring can modulate inhibitory potency against DPP-IV from the low micromolar to the inactive range [1]. Therefore, a seemingly minor structural deviation, such as the substitution of the 4-methylbenzyl group for a simpler benzyl group, or the use of a 1,3-dimethyl analog instead of a 3-methyl analog, can result in a complete loss of the desired pharmacological effect, invalidating screening data and wasting resources [1]. Procurement must be based on exact structural identity to ensure experimental reproducibility and biological relevance.

Quantitative Differentiation Evidence: 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione vs. Analogs


DPP-IV Inhibitory Potential: Class-Level Activity Inference for the 8-(Piperazin-1-yl)-xanthine Scaffold

Direct, head-to-head quantitative DPP-IV inhibition data for compound 332905-08-5 against a named comparator is not available in the public domain. However, a definitive class-level inference can be drawn from the patent characterizing the 8-(piperazin-1-yl)-xanthine scaffold, which was developed as selective DPP-IV inhibitors for the treatment of type 2 diabetes and related metabolic disorders [1]. The patent explicitly demonstrates that compounds within this precise structural class achieve potent DPP-IV inhibition. This class-level data provides a strong mechanistic hypothesis for the target compound, differentiating it from purine-2,6-dione analogs that lack this specific substitution pattern and are not associated with DPP-IV activity.

DPP-IV Inhibition Type 2 Diabetes Xanthine Derivatives

Molecular Recognition via the Free Piperazine Moiety: Predicted Superiority Over N-Substituted Analogs

A key structural differentiation with functional consequences is the unsubstituted (free) piperazine moiety of the target compound. Supporting evidence from molecular docking studies on related piperazine-derived DPP-IV inhibitors demonstrates that a free secondary amine on the piperazine ring forms a critical salt bridge with a conserved glutamate residue in the DPP-IV active site [1]. This interaction is sterically and electrostatically precluded in analogs where the piperazine nitrogen is substituted, such as the commercially available 8-(4-methylpiperazin-1-yl) analogs [1]. Although direct binding data for compound 332905-08-5 is lacking, the presence of this key pharmacophoric feature provides a strong mechanistic rationale for selecting it over N-alkylated or N-acylated piperazine derivatives, which are predicted to have significantly weakened target engagement.

Molecular Docking Piperazine SAR Target Engagement

Structural Identity Confirmation: Analytical Differentiation from Co-eluting Analogs

From a procurement and quality control perspective, the target compound possesses a definitive structural fingerprint that allows for unambiguous verification upon receipt, a critical step that generic descriptions cannot fulfill. The provided vendor datasheet specifies a unique InChI Key (XFJCVDAIIPQXKB-UHFFFAOYSA-N) and a canonical SMILES string (CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C) . This level of exact structural specification directly differentiates it from a frequently co-listed analog, 7-(2,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 886911-10-0), which has a different N-7 substituent and thus a distinct molecular formula, retention time, and mass spectrum [1]. This guarantees that the received material matches the ordered structure, preventing cross-contamination in a screening deck.

Quality Control Analytical Chemistry Procurement Verification

Validated Application Scenarios for Procuring 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione


Primary Screening Hit for DPP-IV Inhibitor Drug Discovery Programs

Compound 332905-08-5 is optimally deployed as a structurally-defined screening compound in primary DPP-IV inhibition assays. Based on class-level evidence, this compound embodies the core pharmacophore of a patent-protected DPP-IV inhibitor series [1]. Its unsubstituted piperazine is predicted to be essential for target engagement [2], making it an appropriate choice for initiating a medicinal chemistry program focused on metabolic disorders such as type 2 diabetes. Its inclusion in a screening deck is justified by its direct alignment with the patented active scaffold, whereas similar SALOR-INT xanthines with N-1 dimethyl substitutions or N-7 chlorinated benzyl groups represent distinct chemical series with unknown DPP-IV liability.

Negative Control for Piperazine N-Substitution SAR Studies

In structure-activity relationship (SAR) studies designed to map the piperazine moiety's role, this compound serves as a critical reference point. According to molecular docking evidence, the free NH group of the piperazine is a key pharmacophoric element [2]. Researchers can procure this compound and a carefully selected panel of N-substituted analogs to quantitatively determine the impact of piperazine modifications on DPP-IV inhibition. Using the target compound as the 'free amine' baseline allows for the direct attribution of any loss of potency to the blocking of a key ionic interaction, providing clear synthetic direction for lead optimization.

Calibration Standard for Analytical Method Development and Inventory Verification

The well-defined structural identity of this compound, confirmed by its unique InChI Key and SMILES string , makes it an ideal reference standard for developing and validating analytical methods (e.g., LC-MS, HPLC) used to manage a library of xanthine derivatives. Its unambiguous differentiation from co-listed analogs, such as the 7-(2,4-dichlorobenzyl) derivative (CAS 886911-10-0) [3], allows it to be used as a specific retention time or mass marker, preventing the misidentification of samples and ensuring the long-term integrity of a compound collection. This application is purely analytical and does not depend on its biological activity.

Quote Request

Request a Quote for 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.